molecular formula C25H21BrN4OS B11676024 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide

Cat. No.: B11676024
M. Wt: 505.4 g/mol
InChI Key: JGGJUKZZMKMPFL-KNGTWFMJSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with benzyl chloride in the presence of a base.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Hydrazide Formation: The thioether is further reacted with hydrazine to form the acetohydrazide.

    Final Coupling: The acetohydrazide is then coupled with a bromo-phenyl-propenylidene compound under specific conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the bromo group or other reducible functionalities.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for studies in antimicrobial, antifungal, and anticancer research.

    Medicine: Due to its potential biological activities, it is investigated for drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The thioether and hydrazide groups may also contribute to the compound’s biological activity by interacting with cellular components and disrupting normal cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide include:

    2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(2-chlorobenzylidene)acetohydrazide]: This compound has a chlorobenzylidene group instead of a bromo-phenyl-propenylidene group.

    2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(2-fluorobenzylidene)acetohydrazide]: This compound features a fluorobenzylidene group.

    2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(1-(4-hydroxyphenyl)ethylidene)acetohydrazide]: This compound has a hydroxyphenyl group.

These similar compounds share the benzimidazole core and thioether linkage but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide lies in its specific substituents, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C25H21BrN4OS

Molecular Weight

505.4 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C25H21BrN4OS/c26-21(15-19-9-3-1-4-10-19)16-27-29-24(31)18-32-25-28-22-13-7-8-14-23(22)30(25)17-20-11-5-2-6-12-20/h1-16H,17-18H2,(H,29,31)/b21-15-,27-16+

InChI Key

JGGJUKZZMKMPFL-KNGTWFMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC(=CC4=CC=CC=C4)Br

Origin of Product

United States

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